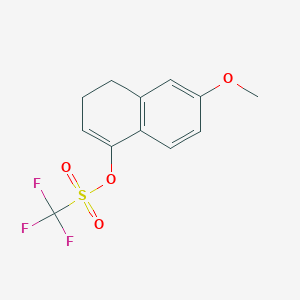

6-Methoxy-3,4-dihydronaphthalen-1-yl trifluoromethanesulfonate

Descripción general

Descripción

6-Methoxy-3,4-dihydronaphthalen-1-yl trifluoromethanesulfonate is an organic compound with the molecular formula C12H11F3O4S and a molecular weight of 308.27 g/mol . It is a derivative of naphthalene, characterized by the presence of a methoxy group at the 6-position and a trifluoromethanesulfonate group at the 1-position of the dihydronaphthalene ring . This compound is used as an intermediate in organic synthesis and has applications in various fields, including medicinal chemistry and material science .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxy-3,4-dihydronaphthalen-1-yl trifluoromethanesulfonate typically involves the reaction of 6-methoxy-3,4-dihydronaphthalen-1-ol with trifluoromethanesulfonic anhydride in the presence of a base such as pyridine . The reaction is carried out under an inert atmosphere, typically at low temperatures to prevent decomposition of the reactants . The product is then purified by standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process . Additionally, industrial methods may involve more rigorous purification steps to ensure the high purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions

6-Methoxy-3,4-dihydronaphthalen-1-yl trifluoromethanesulfonate undergoes various chemical reactions, including:

Nucleophilic substitution: The trifluoromethanesulfonate group can be displaced by nucleophiles such as amines, alcohols, and thiols.

Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The dihydronaphthalene ring can be reduced to form tetrahydronaphthalene derivatives.

Common Reagents and Conditions

Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines.

Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride in anhydrous solvents.

Major Products

Nucleophilic substitution: Products include azides, thiocyanates, and substituted amines.

Oxidation: Products include aldehydes and carboxylic acids.

Reduction: Products include tetrahydronaphthalene derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

6-Methoxy-3,4-dihydronaphthalen-1-yl trifluoromethanesulfonate has been investigated for its potential therapeutic applications:

- Antiviral Activity : Research indicates that derivatives of naphthalene compounds exhibit antiviral properties, including inhibition of the Epstein-Barr virus (EBV) activation, which is crucial for developing antiviral drugs . The triflate group enhances the reactivity of the compound, making it a candidate for further antiviral studies.

- Anticancer Properties : Compounds with similar structures have shown promise in anticancer research. The redox-active nature of naphthalene derivatives allows them to act as potential anticancer agents by inducing apoptosis in cancer cells .

Organic Synthesis

In organic synthesis, this compound serves as an important reagent:

- Electrophilic Substitution : The triflate group is a good leaving group that facilitates electrophilic aromatic substitution reactions. This property allows for the introduction of various substituents onto the naphthalene ring, which can be useful in synthesizing complex organic molecules .

- Synthesis of Naphthalene Derivatives : It can be employed in the synthesis of various naphthalene derivatives that are essential in pharmaceuticals and agrochemicals. The ability to modify the naphthalene structure opens avenues for creating new compounds with desired biological activities .

Material Science

The compound's unique chemical structure also makes it relevant in material science:

- Polymer Chemistry : Naphthalene derivatives are often used as building blocks in polymer chemistry due to their ability to enhance thermal stability and mechanical properties in polymers. The incorporation of this compound into polymer matrices may improve their performance characteristics .

Case Study 1: Antiviral Research

A study highlighted the inhibitory effects of naphthalene derivatives on EBV activation, showcasing how modifications like the triflate group can enhance antiviral efficacy. This research emphasizes the potential for developing new antiviral agents based on this compound .

Case Study 2: Synthesis of Functionalized Naphthalenes

Another investigation focused on using this compound as a precursor for synthesizing functionalized naphthalene derivatives. The study demonstrated successful electrophilic substitutions leading to compounds with improved biological activity profiles .

Mecanismo De Acción

The mechanism of action of 6-Methoxy-3,4-dihydronaphthalen-1-yl trifluoromethanesulfonate involves its ability to act as a leaving group in nucleophilic substitution reactions . The trifluoromethanesulfonate group is highly electron-withdrawing, making the carbon atom it is attached to more susceptible to nucleophilic attack . This property is exploited in various synthetic transformations to introduce different functional groups into the naphthalene ring .

Comparación Con Compuestos Similares

Similar Compounds

6-Methoxy-3,4-dihydronaphthalen-1-yl tosylate: Similar structure but with a tosylate group instead of a trifluoromethanesulfonate group.

6-Methoxy-3,4-dihydronaphthalen-1-yl mesylate: Similar structure but with a mesylate group instead of a trifluoromethanesulfonate group.

Uniqueness

6-Methoxy-3,4-dihydronaphthalen-1-yl trifluoromethanesulfonate is unique due to the presence of the trifluoromethanesulfonate group, which is a better leaving group compared to tosylate and mesylate groups . This makes it more reactive in nucleophilic substitution reactions, allowing for more efficient and selective transformations .

Actividad Biológica

Introduction

6-Methoxy-3,4-dihydronaphthalen-1-yl trifluoromethanesulfonate (CAS No. 115375-59-2) is a compound with potential biological significance, particularly in the field of medicinal chemistry. Its unique structure includes a methoxy group and a trifluoromethanesulfonate moiety, which may contribute to its biological activity. This article reviews available literature on its biological effects, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Properties

Biological Activity Overview

The biological activity of this compound has been explored primarily through its interactions with various biological targets, including ion channels and enzymes.

Ion Channel Modulation

Research indicates that compounds structurally similar to this compound exhibit activity on transient receptor potential (TRP) channels. In particular, studies have shown that derivatives can act as agonists or antagonists for TRPV4 and TRPV1 channels, which are involved in pain perception and inflammatory responses.

Table 1: TRP Channel Activity of Related Compounds

| Compound Name | TRPV4 Activity | TRPV1 Activity | IC50 (µM) |

|---|---|---|---|

| 6-Methoxy-3,4-dihydronaphthalen-1-yl | Agonist | Antagonist | TBD |

| Compound A | Agonist | Agonist | TBD |

| Compound B | Antagonist | Antagonist | TBD |

Note: TBD = To Be Determined; specific values not available for all compounds.

Cytotoxicity Studies

Cytotoxic effects of this compound have been evaluated using the MTT assay on various cancer cell lines, including HeLa (cervical carcinoma) and A549 (lung carcinoma). The results indicated that at concentrations of 1 µM to 25 µM, the compound did not show significant cytotoxicity, suggesting a selective mechanism of action rather than broad cytotoxic effects .

Case Study: HeLa and A549 Cells

In a study evaluating the effects on HeLa and A549 cells:

- Concentration Tested : 1 µM, 5 µM, 25 µM

- Observation : No statistically significant cytotoxic effects were noted across all tested concentrations .

Structure-Activity Relationship (SAR)

The SAR studies highlight the importance of specific functional groups in modulating biological activity. For instance:

- The presence of the methoxy group appears to enhance receptor binding affinity.

- Variations in substituents at the aromatic ring significantly influence both agonistic and antagonistic properties towards TRP channels.

Potential Therapeutic Applications

Given its modulation of ion channels implicated in pain and inflammation, this compound may have potential applications in treating conditions such as neuropathic pain or inflammatory disorders. Further research is warranted to explore these therapeutic avenues.

This compound exhibits promising biological activities primarily through its interaction with TRP channels and low cytotoxicity in cancer cell lines. Ongoing research into its structure-activity relationships will be crucial for understanding its full therapeutic potential.

Propiedades

IUPAC Name |

(6-methoxy-3,4-dihydronaphthalen-1-yl) trifluoromethanesulfonate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11F3O4S/c1-18-9-5-6-10-8(7-9)3-2-4-11(10)19-20(16,17)12(13,14)15/h4-7H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCCIQMZAAKHVBU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=CCC2)OS(=O)(=O)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11F3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.